molecular formula C10H15N B1608592 2-Isobutylaniline CAS No. 71182-59-7

2-Isobutylaniline

Cat. No. B1608592
CAS RN: 71182-59-7
M. Wt: 149.23 g/mol
InChI Key: UCDCWSBXWOGCKR-UHFFFAOYSA-N
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Patent
US08802678B2

Procedure details

To a cooled solution of 5.7 g (29.5 mmol) of 2-methyl-1-(2-nitrophenyl)propan-1-one in 35 mL of ethanol and 7 mL of concentrated hydrochloric acid is added under inert atmosphere, 0.7 g of 10% palladium on activated carbon. The mixture is hydrogenated at 50° C. under 4 bar for 2 hours. The suspension is filtered over celite and the filtrate is concentrated under reduced pressure. The residue is dissolved in water, alcalinized to pH 9 with a concentrated solution of sodium hydroxide and extracted 3 times with ethyl acetate. The organic phases are combined, washed with water then with brine, dried over magnesium sulfate, filtered and concentrated under reduced pressure. The oily yellow residue (5 g) is purified over 150 g of silica gel (eluant heptane/ethyl acetate 2/1) to give 1.2 g (27%) of 2-isobutylaniline as an oil.
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0.7 g
Type
catalyst
Reaction Step One
Yield
27%

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:14])[C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[N+:11]([O-])=O)=O>C(O)C.Cl.[Pd]>[CH2:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[NH2:11])[CH:2]([CH3:14])[CH3:1]

Inputs

Step One
Name
Quantity
5.7 g
Type
reactant
Smiles
CC(C(=O)C1=C(C=CC=C1)[N+](=O)[O-])C
Name
Quantity
35 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
7 mL
Type
solvent
Smiles
Cl
Name
Quantity
0.7 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The suspension is filtered over celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in water
EXTRACTION
Type
EXTRACTION
Details
extracted 3 times with ethyl acetate
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with brine, dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The oily yellow residue (5 g) is purified over 150 g of silica gel (eluant heptane/ethyl acetate 2/1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C(C)C)C1=C(N)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 27%
YIELD: CALCULATEDPERCENTYIELD 27.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.